molecular formula C9H7BrO4 B1583619 Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate CAS No. 61441-09-6

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate

Cat. No. B1583619
CAS RN: 61441-09-6
M. Wt: 259.05 g/mol
InChI Key: OOWBNMSDTXJYGE-UHFFFAOYSA-N
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Description

“Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate” is a chemical compound with the CAS Number: 61441-09-6 . It has a molecular weight of 259.06 and its IUPAC name is methyl 6-bromo-1,3-benzodioxole-5-carboxylate .


Molecular Structure Analysis

The molecular formula of “Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate” is C9H7BrO4 . The InChI code for this compound is 1S/C9H7BrO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate” is a solid at room temperature . It has a melting point of 54 °C and a boiling point of 145-155 °C at a pressure of 2 Torr . The density of this compound is predicted to be 1.674±0.06 g/cm3 .

Scientific Research Applications

1. Herbicide Precursor Synthesis

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate has been used in the synthesis of bicyclic herbicide precursors. The intramolecular Stork-Danheiser kinetic alkylation reactions of certain methyl carboxylate derivatives yielded compounds with potential herbicidal properties (Liepa et al., 1992).

2. Synthesis of Novel Compounds

This compound has played a role in the synthesis of novel structures such as 9H-Pyrazolo[3,2-b][1,3]benzoxazines. These structures have been analyzed through X-ray crystallography, indicating the compound's utility in developing new chemical entities (Lisowskaya et al., 2006).

3. Role in Antibiotic Synthesis

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate has been utilized in the synthesis of aromatic constituents of calichemicins, a group of antibiotics. This illustrates its potential in pharmaceutical synthesis and drug discovery (Laak & Scharf, 1989).

4. Development of Organic Chemistry Reactions

This compound has been involved in reactions like the Buchwald–Hartwig C–N coupling, demonstrating its utility in advanced organic synthesis and the development of complex organic molecules (Queiroz et al., 2007).

5. Impurity Characterization in Drug Development

In the context of drug development, especially for agents combating acute liver failure, Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate-related compounds have been identified and characterized as impurities, highlighting its relevance in pharmaceutical quality control (Ye et al., 2015).

6. Study of Non-covalent Interactions

Research focusing on the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and various carboxylic acid derivatives, including those related to Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate, has contributed to understanding molecular binding mechanisms (Jin et al., 2012).

Safety And Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 6-bromo-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBNMSDTXJYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299040
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate

CAS RN

61441-09-6
Record name 61441-09-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Casnati, R Maggi, G Maestri… - The Journal of Organic …, 2017 - ACS Publications
A variety of isocoumarins have been synthesized directly from 2-halobenzoates and ketones through a palladium-catalyzed α-arylation step followed by an intramolecular cyclization …
Number of citations: 25 pubs.acs.org

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